2-Aminocyclohexanecarboxamide
Overview
Description
2-Aminocyclohexanecarboxamide is an organic compound with the molecular formula C7H14N2O It is a derivative of cyclohexane, featuring an amino group and a carboxamide group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminocyclohexanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with urea under controlled pH conditions. The reaction typically requires a stoichiometric excess of cyclohexanone and is carried out at elevated temperatures . Another method involves the use of cyclohexanone oxime, which is converted to the desired product through catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Aminocyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions
Major Products
The major products formed from these reactions include substituted amides, nitriles, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Aminocyclohexanecarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminocyclohexanecarboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can participate in enzymatic reactions, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminocyclohexanecarboxamide Hydrochloride: This compound is a hydrochloride salt form of this compound and shares similar properties but with different solubility and stability characteristics.
Cyclohexanone-2-carboxamide: A related compound used as an intermediate in the synthesis of herbicides.
Uniqueness
This compound is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and interactions. Its versatility makes it valuable in multiple research and industrial applications .
Properties
IUPAC Name |
2-aminocyclohexane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNKJRKPVQVDJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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